Product packaging for 4-(3,4-Dimethylphenyl)butanal(Cat. No.:CAS No. 1082435-13-9)

4-(3,4-Dimethylphenyl)butanal

Cat. No.: B1517009
CAS No.: 1082435-13-9
M. Wt: 176.25 g/mol
InChI Key: KPQWIOUGNJXDRY-UHFFFAOYSA-N
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Description

Aryl-substituted aldehydes are recognized as crucial intermediates for the synthesis of a wide array of valuable fine chemicals. researchgate.net The study and application of these compounds are central to the development of pharmaceuticals, fragrances, and other specialty chemicals. 4-(3,4-Dimethylphenyl)butanal, with its distinct substitution pattern on the aromatic ring, offers specific steric and electronic properties that can be exploited by synthetic chemists.

The significance of this compound lies within the broader context of aryl-substituted butanals, which serve as versatile building blocks in organic synthesis. The butanal functional group itself is highly reactive and can undergo a variety of chemical transformations. Typical reactions include oxidation to form the corresponding carboxylic acid (4-(3,4-dimethylphenyl)butanoic acid), reduction to yield the primary alcohol (4-(3,4-dimethylphenyl)butan-1-ol), and participation in condensation reactions like the aldol (B89426) condensation. wikipedia.org

The synthesis of substituted 4-phenyl butanals can be achieved through several strategic routes. One notable method involves the base-catalyzed aromatization of dienones, which serves as a key step in a multi-step sequence to produce these aldehydes. researchgate.net Another significant industrial method for producing similar aldehydes is the hydroformylation of corresponding aryl-alkenes, demonstrating the importance of these structures in scalable chemical manufacturing. researchgate.net The presence of the 3,4-dimethylphenyl group, in particular, provides a specific lipophilic and aromatic core that can be foundational in building larger, more complex molecular architectures.

Direct and dedicated academic studies on this compound are limited. Its presence is primarily noted in chemical databases and supplier catalogs, identifying it as a known and accessible chemical entity. nih.gov The academic interest is not typically in the compound itself, but rather in its potential application as a precursor for more complex and often biologically active molecules. For instance, the 3,4-dimethylphenyl moiety is a structural component in various research contexts, including the development of heterocyclic compounds and molecules with potential pharmacological activity. nih.govfda.gov The compound's value is therefore implicit, serving as a foundational piece for broader synthetic campaigns that are the primary focus of academic publications.

The molecular structure of this compound combines a reactive aldehyde group with a stable, substituted aromatic ring. This duality is the cornerstone of its synthetic utility. The aldehyde offers a reactive site for carbon-carbon bond formation and functional group interconversion, while the aromatic ring provides a stable scaffold that can be further modified if necessary.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
IUPAC Name This compound
CAS Number 1082435-13-9

Data sourced from PubChem. nih.gov

This structural framework makes it a valuable precursor. The aldehyde can be used to build complex heterocyclic systems, such as quinolines or pyrazoles, which are common motifs in medicinal chemistry. mdpi.com For example, related dimethylphenyl structures are utilized as precursors in the synthesis of complex heterocyclic compounds. The 3,4-dimethylphenyl group itself is found in various pharmacologically relevant scaffolds, such as opioid receptor antagonists. nih.gov The utility of this compound lies in its ability to introduce this specific substituted aromatic group into a larger target molecule via the reactive aldehyde handle, making it a key intermediate in multi-step synthetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B1517009 4-(3,4-Dimethylphenyl)butanal CAS No. 1082435-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethylphenyl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQWIOUGNJXDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCCC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 4 3,4 Dimethylphenyl Butanal

Aldehyde Group Reactivity

The aldehyde functional group is a key center of reactivity in 4-(3,4-Dimethylphenyl)butanal, characterized by the electrophilic nature of its carbonyl carbon. This polarity governs its participation in a variety of addition, redox, and condensation reactions.

Nucleophilic Addition Reactions

The most fundamental reaction of the aldehyde group in this compound is nucleophilic addition. wikipedia.orgpressbooks.pub In this process, a nucleophile attacks the partially positive carbonyl carbon, breaking the pi bond of the carbonyl group. This results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. pressbooks.pub The general mechanism involves the nucleophile approaching the carbonyl carbon, leading to rehybridization from sp² to sp³. pressbooks.publibretexts.org

Aldehydes, such as this compound, are generally more reactive in nucleophilic additions than corresponding ketones. This enhanced reactivity is attributed to both steric and electronic factors. Sterically, the single substituent on the aldehyde's carbonyl carbon presents less hindrance to an incoming nucleophile compared to the two substituents on a ketone. pressbooks.pub Electronically, the single alkyl group is less effective at stabilizing the partial positive charge on the carbonyl carbon than two alkyl groups would be.

A wide array of nucleophiles can react with the aldehyde. The nature of the final product is determined by the specific nucleophile used.

Table 1: Examples of Nucleophilic Addition Reactions with this compound

Nucleophile (Reagent)Intermediate ProductFinal ProductProduct Class
Hydride (:H⁻) from NaBH₄ or LiAlH₄Alkoxide4-(3,4-Dimethylphenyl)butan-1-olPrimary Alcohol
Grignard Reagent (R-MgX)Magnesium AlkoxideSecondary AlcoholSecondary Alcohol
Organolithium Reagent (R-Li)Lithium AlkoxideSecondary AlcoholSecondary Alcohol
Cyanide (:C≡N⁻) from HCNCyanohydrin Alkoxide2-Hydroxy-5-(3,4-dimethylphenyl)pentanenitrileCyanohydrin
Water (H₂O)Hemiacetal5-(3,4-Dimethylphenyl)butane-1,1-diolGem-diol (Hydrate)
Alcohol (R'OH)Hemiacetal1-Alkoxy-4-(3,4-dimethylphenyl)butan-1-olHemiacetal

This table illustrates the expected products based on the general reactivity of aldehydes.

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in synthetic organic chemistry.

Reduction: The reduction of the aldehyde to a primary alcohol, 4-(3,4-dimethylphenyl)butan-1-ol, can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chegg.com Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni) is also an effective method. chegg.com

Oxidation: The aldehyde functionality is easily oxidized to a carboxylic acid, yielding 4-(3,4-dimethylphenyl)butanoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are effective for this transformation. chegg.com Milder oxidizing agents, such as Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's or Benedict's reagents (Cu²⁺ in basic solution), can also be used and serve as qualitative tests for the presence of an aldehyde.

Table 2: Common Oxidation and Reduction Reactions

Reaction TypeReagent(s)Product
ReductionNaBH₄, then H₂O4-(3,4-Dimethylphenyl)butan-1-ol
ReductionLiAlH₄, then H₂O4-(3,4-Dimethylphenyl)butan-1-ol
ReductionH₂ / Pt4-(3,4-Dimethylphenyl)butan-1-ol
OxidationH₂CrO₄ / heat4-(3,4-Dimethylphenyl)butanoic acid
OxidationKMnO₄4-(3,4-Dimethylphenyl)butanoic acid
OxidationAg(NH₃)₂⁺ (Tollens' Reagent)4-(3,4-Dimethylphenyl)butanoate

This table outlines expected transformations based on established aldehyde chemistry. chegg.com

Condensation Reactions and Heterocycle Formation

The aldehyde group of this compound is a key participant in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, typically water. These reactions are crucial for forming larger carbon skeletons and for the synthesis of heterocyclic compounds.

A classic example is the aldol (B89426) condensation, where under basic conditions, the aldehyde can react with itself or another enolizable carbonyl compound. wikipedia.org Additionally, it can react with primary amines to form imines (Schiff bases), which are intermediates in many biological and synthetic pathways.

The reaction with nitrogen-based nucleophiles is a common route to synthesizing nitrogen-containing heterocycles. For instance, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives can lead to the formation of hydrazones, which can be further cyclized. Multi-component reactions, where the aldehyde, an amine, and a third component react in a single step, offer efficient pathways to complex molecules like substituted anilines or other heterocyclic systems. beilstein-journals.org

Aromatic Ring Functionalization and Substitution Patterns

The 3,4-dimethylphenyl (o-xylene) moiety of the molecule is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of new functional groups onto the aromatic ring. dalalinstitute.comlibretexts.org

Electrophilic Aromatic Substitution on the Dimethylphenyl Moiety

In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich π-system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. dalalinstitute.commasterorganicchemistry.com A proton is subsequently lost from the ring to restore aromaticity, resulting in a substituted product. masterorganicchemistry.com

The rate and regioselectivity of the reaction are heavily influenced by the substituents already present on the ring. In this compound, the ring is substituted with two methyl groups and one butanal side chain. Alkyl groups, like the methyl and butanal groups, are electron-donating through an inductive effect. This increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. These groups are known as activating groups.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst.

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group (R) using an alkyl halide and a Lewis acid. masterorganicchemistry.com

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide and a Lewis acid. masterorganicchemistry.com

Regioselectivity and Steric Hindrance in Aromatic Transformations

The two methyl groups at positions 3 and 4, along with the butanal chain at position 1, dictate where incoming electrophiles will attack the ring. Alkyl groups are ortho- and para-directors. nih.gov The directing effects are additive. The available positions for substitution are 2, 5, and 6.

Position 2: Ortho to the butanal group and ortho to the methyl group at position 3.

Position 5: Ortho to the methyl group at position 4 and meta to the butanal group and the methyl at position 3.

Position 6: Para to the methyl group at position 3 and ortho to the butanal group.

The directing power of the substituents and steric hindrance play crucial roles in determining the final product distribution. fastercapital.comnumberanalytics.com Steric hindrance arises from the physical bulk of the existing substituents, which can block the approach of the electrophile to certain positions. numberanalytics.comnumberanalytics.com The butanal side chain and the adjacent methyl group at position 3 create significant steric crowding around positions 2 and 6.

Table 3: Analysis of Regioselectivity in Electrophilic Aromatic Substitution

Position of AttackElectronic EffectSteric HindrancePredicted Outcome
2 Activated (ortho to two alkyl groups)High (between butanal and methyl group)Minor product
5 Activated (ortho to one alkyl, para to another)LowMajor product
6 Activated (ortho to one alkyl, para to another)High (adjacent to bulky butanal chain)Minor product

This table provides a qualitative prediction of substitution patterns based on established principles of regioselectivity and steric effects.

Therefore, electrophilic substitution on this compound is expected to yield the product substituted at position 5 as the major isomer due to a favorable combination of electronic activation from both methyl groups and lower steric hindrance compared to the other available activated positions.

Transformations Involving the Aliphatic Chain

Alpha-Carbon Functionalization

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, is a key site for functionalization in aldehydes. The acidity of the alpha-hydrogens allows for the formation of enolates, which can then react with various electrophiles.

Recent advancements in biocatalysis have demonstrated the potential for highly selective alpha-alkylation of aryl aldehydes. In a study on the directed evolution of class I aldolases, an engineered enzyme, EcDERAalk, was shown to effectively catalyze the enantioselective radical α-alkylation of various aldehydes, including 4-phenylbutyraldehyde, a close structural analog of this compound. This photobiocatalytic method utilizes the synergy between a photocatalyst and the enzyme to achieve high yields and enantioselectivity.

The reaction conditions for the α-alkylation of 4-phenylbutyraldehyde are detailed in the table below. While specific data for this compound is not provided in the study, the successful alkylation of 4-phenylbutyraldehyde suggests that similar reactivity can be expected.

Interactive Data Table: Photobiocatalytic α-Alkylation of 4-Phenylbutyraldehyde
EntryAldehyde SubstrateAlkylating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Enantiomeric Ratio (e.r.)
14-PhenylbutyraldehydeEthyl α-bromoacetateEcDERAalk, [Ir(dtbbpy)(ppy)2]PF6KPi buffer (pH 7.5), 10% DMSO23167592:8

Data sourced from a study on the directed evolution of class I aldolases for cooperative photobiocatalytic enantioselective radical α-alkylation of aldehydes.

Chain Elongation and Shortening Methodologies

Modifying the length of the aliphatic chain of this compound is a critical strategy for synthesizing homologous compounds or introducing new functional groups.

Chain Elongation

Standard organic synthesis methods can be employed to extend the four-carbon chain of this compound. Two of the most common and effective strategies are the Wittig reaction and the Grignard reaction.

The Wittig reaction allows for the conversion of the aldehyde functional group into an alkene, thereby extending the carbon chain. The reaction involves the use of a phosphorus ylide, which can be tailored to introduce a variety of substituents. For instance, reacting this compound with a Wittig reagent such as methyltriphenylphosphonium (B96628) bromide would yield 1-(3,4-dimethylphenyl)pent-4-ene. The stereoselectivity of the Wittig reaction can often be controlled by the choice of the ylide and the reaction conditions.

The Grignard reaction provides another powerful method for chain elongation. Treatment of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup, would result in the formation of a secondary alcohol, 5-(3,4-dimethylphenyl)pentan-2-ol. Subsequent oxidation of this alcohol could then yield the corresponding ketone.

Chain Shortening

The shortening of the aliphatic chain can be a more challenging transformation. One potential, albeit indirect, method could involve the oxidative cleavage of a double bond introduced further down the chain. For example, if a longer chain derivative of this compound containing a double bond is synthesized, ozonolysis or other oxidative cleavage methods could be used to shorten the chain, potentially leading to a propanal or ethanal derivative of the 3,4-dimethylphenyl moiety.

A patented process for the synthesis of 3-(3-trifluoromethylphenyl)propanal from a related but different starting material highlights a possible strategy. This process involves a Heck coupling followed by hydrogenation and subsequent reduction. While not a direct chain shortening of a butanal, it demonstrates a synthetic route to a shorter chain analog from a different precursor.

Specific studies detailing the direct chain shortening of this compound were not identified in the surveyed literature.

Derivatives and Analogue Chemistry of 4 3,4 Dimethylphenyl Butanal

Synthesis of Structurally Modified 4-(3,4-Dimethylphenyl)butanal Derivatives

The transformation of the butanal functional group into other chemical moieties is a primary strategy for creating derivatives. This includes oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form heterocyclic systems.

Butanoic Acid Analogues

The corresponding carboxylic acid, 4-(3,4-dimethylphenyl)butanoic acid, is a key derivative accessible through oxidation of the aldehyde. A more common and versatile synthetic route, however, begins with the Friedel-Crafts acylation of o-xylene (B151617) with succinic anhydride (B1165640). This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), produces the intermediate 4-oxo-4-(3,4-dimethylphenyl)butanoic acid. beilstein-journals.orgnih.govwikipedia.orgstackexchange.com This keto-acid serves as a crucial precursor for the final butanoic acid.

The subsequent conversion of the keto group to a methylene (B1212753) group is achieved via a reduction reaction. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by heating with a strong base like potassium hydroxide (B78521) (KOH), is an effective method. chemicalbook.com This two-step approach, starting from the Friedel-Crafts acylation, provides a reliable pathway to the desired butanoic acid analogue. wikipedia.orgchemicalbook.com

Table 1: Synthesis of 4-(3,4-dimethylphenyl)butanoic acid
StepStarting MaterialsReagents/CatalystKey TransformationProduct
1o-Xylene, Succinic anhydrideAluminum chloride (AlCl₃)Friedel-Crafts Acylation4-Oxo-4-(3,4-dimethylphenyl)butanoic acid
24-Oxo-4-(3,4-dimethylphenyl)butanoic acidHydrazine (B178648) hydrate (B1144303), Potassium hydroxide (KOH)Wolff-Kishner Reduction4-(3,4-dimethylphenyl)butanoic acid

Butanol and Other Alcohol Derivatives

The reduction of this compound or its corresponding acid/ester derivatives yields 4-(3,4-dimethylphenyl)butanol. The choice of reducing agent is critical for achieving high efficiency. For the reduction of the carboxylic acid, strong reducing agents are required. For instance, lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) can be used to convert 4-arylbutanoic acids directly to the corresponding butanols. prepchem.com

Alternatively, the butanoic acid can first be esterified to its methyl or ethyl ester. These esters are more readily reduced. A combination of sodium borohydride (B1222165) (NaBH₄) with an activating acid, such as aluminum chloride or sulfuric acid, provides an effective system for reducing 4-phenylbutanoate esters to the alcohol. quickcompany.in This method avoids the highly reactive LiAlH₄ and offers a safer, more scalable process.

Table 2: Synthesis of 4-(3,4-Dimethylphenyl)butanol
Starting MaterialReagentsSolventProductReference Analogue
4-Arylbutanoic acidLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)4-Arylbutanol4-[4-(1,1-dimethylethyl)phenyl]butanoic acid prepchem.com
Methyl 4-arylbutanoateSodium borohydride (NaBH₄), Aluminum chloride (AlCl₃)Not specified4-ArylbutanolMethyl-4-phenyl butanoate quickcompany.in
Methyl 4-arylbutanoateSodium borohydride (NaBH₄), Sulfuric acid (H₂SO₄)1,2-Dimethoxyethane4-ArylbutanolMethyl-4-phenyl butanoate quickcompany.in

Nitrogen-Containing Heterocyclic Derivatives (e.g., Phthalazinones, Benzoxazines, Pyridazinones, Piperazines, Hydrazones)

The aldehyde and its keto-acid precursor are valuable starting points for synthesizing various nitrogen-containing heterocycles. nih.govmdpi.com

Hydrazones: The most direct reaction involves the condensation of this compound with hydrazine or a substituted hydrazine (e.g., phenylhydrazine). This reaction typically occurs in an alcohol solvent and leads to the formation of the corresponding hydrazone derivative. mdpi.com

Pyridazinones: These six-membered heterocyclic compounds can be synthesized from the 4-oxo-4-(3,4-dimethylphenyl)butanoic acid precursor. The reaction with hydrazine hydrate leads to a cyclocondensation reaction, forming the 4,5-dihydro-3(2H)-pyridazinone ring system. mdpi.comnih.gov This strategy has been demonstrated for structurally similar compounds like 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. mdpi.com The synthesis can be performed in solution or adapted for solid-phase synthesis to create libraries of diverse pyridazinones. nih.govresearchgate.net

Phthalazinones: While various synthetic routes exist, one common method involves the reaction of a 2-acylbenzoic acid with hydrazine. researchgate.netnih.govelsevierpure.com To apply this to the target scaffold, one would need a derivative such as 2-(4-(3,4-dimethylphenyl)butanoyl)benzoic acid, which could then be cyclized with hydrazine to form a 4-(3-(3,4-dimethylphenyl)propyl)phthalazin-1(2H)-one derivative.

Table 3: Synthesis of Nitrogen-Containing Heterocyclic Derivatives
Heterocycle TypeStarting MaterialKey ReagentsGeneral ReactionReference Analogue
Hydrazone4-ArylbutanalHydrazine hydrate or PhenylhydrazineCondensation4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid mdpi.com
Pyridazinone4-Aryl-4-oxobutanoic acidHydrazine hydrateCyclocondensation4-oxo-butanoic acids nih.govresearchgate.net
Phthalazinone2-Acylbenzoic acidHydrazine hydrateCyclocondensationPhthalaldehydic acid and phenyl hydrazine researchgate.net

Functionalization at Distinct Molecular Sites

Beyond derivatization of the aldehyde group, modifications can be made to the butanal chain itself or to the aromatic ring, opening pathways to a wider array of analogues.

Modification of the Butanal Chain (e.g., unsaturation, branching)

The carbon chain of this compound can be modified, primarily at the α-carbon (the carbon adjacent to the aldehyde group).

Branching (α-Alkylation): Introducing alkyl groups at the α-position is a fundamental transformation. This is typically achieved by first converting the aldehyde into a more manageable nucleophile, such as an enolate or an enamine. The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures can deprotonate the α-carbon to form an enolate, which then reacts with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction. youtube.comyoutube.com Milder methods, such as the Stork enamine synthesis, involve first reacting the aldehyde with a secondary amine (like pyrrolidine) to form an enamine, which is a sufficiently strong nucleophile to attack an alkyl halide. youtube.com More recently, photoredox catalysis has enabled the α-alkylation of aldehydes using simple olefins under very mild conditions. princeton.edu

Unsaturation: The introduction of a double bond into the butanal chain, typically between the α and β carbons, can be accomplished through an aldol (B89426) condensation reaction. In a self-condensation, two molecules of the aldehyde would react in the presence of a base, followed by dehydration, to yield 2-(3,4-dimethylphenethyl)-3-(3,4-dimethylphenyl)acrylaldehyde. While a fundamental reaction, specific conditions would need to be optimized.

Substituent Variation on the Dimethylphenyl Ring

Altering the substitution pattern on the aromatic ring is most efficiently accomplished by starting the synthesis with a different aromatic precursor. The Friedel-Crafts acylation step is highly adaptable to various substituted benzenes.

By replacing o-xylene with other common aromatic hydrocarbons, a library of analogues can be produced. For example:

Using benzene (B151609) with succinic anhydride yields 4-oxo-4-phenylbutanoic acid, a precursor to 4-phenylbutanal (B95494) derivatives. google.com

Using toluene yields 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org

Using anisole (methoxybenzene) would lead to 4-(methoxyphenyl) derivatives.

This modular approach allows for systematic variation of the electronic and steric properties of the aromatic ring, which is a common strategy in medicinal chemistry and materials science.

Table 4: Ring Variation via Friedel-Crafts Acylation Precursors
Aromatic Starting MaterialReagentCatalystResulting Keto-Acid Precursor
BenzeneSuccinic anhydrideAlCl₃4-Oxo-4-phenylbutanoic acid google.com
TolueneSuccinic anhydrideAlCl₃4-(4-Methylphenyl)-4-oxobutanoic acid wikipedia.org
o-XyleneSuccinic anhydrideAlCl₃4-Oxo-4-(3,4-dimethylphenyl)butanoic acid beilstein-journals.orgnih.gov

Isomeric and Stereoisomeric Studies

Studies on the isomers of this compound have largely centered on the synthesis and characterization of its positional isomers and, to a lesser extent, the stereochemical aspects of related chiral analogues.

Positional Isomers

The core structure of dimethylphenylbutanal allows for several positional isomers depending on the substitution pattern of the methyl groups on the aromatic ring. While direct comparative studies of all possible isomers are not extensively documented, synthetic routes to some of these variants have been explored.

One notable example is the synthesis of 3-(2,3-dimethylphenyl)-2-butenal , a positional and unsaturated analogue of the target compound. A patented method describes its preparation from 1-bromo-2,3-dimethylbenzene and crotonaldehyde (B89634). This reaction yields a mixture of two stereoisomers, specifically the (E) and (Z) geometric isomers of the carbon-carbon double bond. Subsequent hydrogenation of this unsaturated aldehyde leads to the formation of 3-(2,3-dimethylphenyl)butanal , a saturated positional isomer.

Another key isomer, the primary subject of this article, This compound , can be synthesized through the oxidation of its corresponding alcohol, 4-(3,4-dimethylphenyl)butan-1-ol . This alcohol can be prepared via the etherification of 3,4-dimethylphenol (B119073) followed by other transformations. The availability of synthetic pathways to these specific isomers is crucial for investigating their unique properties and potential applications.

The synthesis of other positional isomers, such as those with 2,4-, 2,5-, 2,6-, and 3,5-dimethylphenyl substitutions, is less commonly reported in dedicated studies. However, general synthetic methods like Friedel-Crafts acylation of the corresponding xylenes (B1142099) with derivatives of butanoic acid, followed by reduction, could theoretically produce these isomers. For instance, the Friedel-Crafts acylation of p-xylene (B151628) with an appropriate acyl chloride could lead to a ketone precursor for 4-(2,5-dimethylphenyl)butanal. researchgate.net Similarly, hydroformylation of appropriately substituted dimethylstyrenes represents another potential route to various positional isomers. nih.gov

Table 1: Investigated Positional Isomers and their Precursors

Isomer NamePrecursor Compound(s)Synthetic Method Highlight
3-(2,3-Dimethylphenyl)butanal3-(2,3-Dimethylphenyl)-2-butenalHydrogenation of the C=C double bond
3-(2,3-Dimethylphenyl)-2-butenal1-Bromo-2,3-dimethylbenzene, CrotonaldehydePalladium-catalyzed cross-coupling
This compound4-(3,4-Dimethylphenyl)butan-1-olOxidation of the primary alcohol
4-(2,5-Dimethylphenyl)butanal (proposed)p-Xylene, Butanoyl chloride derivativeFriedel-Crafts acylation followed by reduction researchgate.net

Stereoisomeric Studies

The investigation of stereoisomers of this compound is contingent on the presence of a chiral center. In its standard form, this compound is an achiral molecule as no carbon atom in its structure is bonded to four different groups.

However, a chiral center can be introduced at various positions of the butanal chain. For example, the positional isomer 3-(3,4-dimethylphenyl)butanal possesses a chiral center at the third carbon atom of the butanal chain. While dedicated studies on the resolution and specific properties of the enantiomers of this particular compound are not widely available, the principles of stereoselective synthesis and chiral analysis are well-established for structurally related compounds.

For instance, the synthesis of chiral γ-amino alcohols, which are structurally related to substituted butanals, has been achieved with high enantioselectivity using rhodium-catalyzed reductive hydroformylation of α-substituted enamides. nih.gov This highlights a potential strategy for the stereoselective synthesis of chiral dimethylphenylbutanal derivatives.

Furthermore, the unsaturated intermediate, 3-(2,3-dimethylphenyl)-2-butenal , exists as geometric (E/Z) stereoisomers due to the restricted rotation around the carbon-carbon double bond. The synthesis of this compound typically results in a mixture of these two stereoisomers. The specific ratio of E to Z isomers can often be influenced by the reaction conditions and the catalysts used.

Table 2: Potential for Stereoisomerism in Dimethylphenylbutanal Derivatives

CompoundType of StereoisomerismChiral Center Location (if applicable)Notes
This compoundNoneN/AAchiral molecule.
3-(3,4-Dimethylphenyl)butanalEnantiomers (R/S)C3 of the butanal chainChiral due to the substituent at the 3-position.
3-(2,3-Dimethylphenyl)-2-butenalGeometric Isomers (E/Z)C2=C3 double bondExists as a mixture of E and Z isomers.

The study of these isomeric forms is fundamental to understanding the structure-activity relationships within this class of compounds. The synthesis of pure positional and stereoisomers allows for a more precise evaluation of their biological and chemical characteristics, which is essential for the development of specialized applications.

Structure Activity Relationship Sar Investigations in 4 3,4 Dimethylphenyl Butanal Analogues

Correlating Structural Modulations with Chemical Reactivity Profiles

The chemical reactivity of 4-(3,4-Dimethylphenyl)butanal is primarily dictated by the aldehyde functional group and influenced by the electronic and steric effects of the 3,4-dimethylphenyl moiety. The aldehyde group is susceptible to a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions.

Structural modifications to the aromatic ring or the aliphatic chain can significantly alter this reactivity profile. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electrophilicity of the aldehyde's carbonyl carbon. The two methyl groups at the 3 and 4 positions of the phenyl ring in the parent compound are electron-donating, which can slightly decrease the reactivity of the aldehyde towards nucleophiles compared to an unsubstituted phenylbutanal.

The table below illustrates the predicted relative reactivity of various 4-phenylbutanal (B95494) analogues based on the electronic effects of their aromatic substituents.

Compound NameAromatic SubstituentsPredicted Effect on Aldehyde Reactivity
4-(4-Nitrophenyl)butanal4-NitroIncreased reactivity
4-(4-Chlorophenyl)butanal4-ChloroSlightly increased reactivity
4-PhenylbutanalNoneBaseline reactivity
This compound 3,4-Dimethyl Slightly decreased reactivity
4-(4-Methoxyphenyl)butanal4-MethoxyDecreased reactivity

This table is illustrative and based on general principles of electronic effects in organic chemistry. Actual reactivity would need to be confirmed by experimental data.

Influence of Stereochemistry on Functional Properties

Stereochemistry can play a profound role in the functional properties of a molecule, particularly in its interactions with chiral environments such as biological systems. While this compound itself is achiral, the introduction of a substituent on the aliphatic chain can create a chiral center, leading to the existence of enantiomers.

For example, the synthesis of an analogue with a methyl group at the alpha-position to the aldehyde (2-methyl-4-(3,4-dimethylphenyl)butanal) would result in a racemic mixture of (R)- and (S)-enantiomers. These enantiomers would have identical physical properties in a non-chiral environment but could exhibit significantly different biological activities, potencies, and metabolic profiles. This is because the specific three-dimensional arrangement of atoms in each enantiomer can lead to differential binding affinities with chiral biological targets like enzymes and receptors.

The following table presents a hypothetical comparison of the properties of enantiomers for a chiral analogue of this compound.

Property(R)-enantiomer(S)-enantiomer
Optical RotationOpposite signOpposite sign
Melting PointIdentical to (S)Identical to (R)
Boiling PointIdentical to (S)Identical to (R)
Biological ActivityPotentially higher or lowerPotentially higher or lower
Receptor BindingPotentially different affinityPotentially different affinity

This table illustrates the general principles of stereoisomerism. The specific biological activities would depend on the particular biological system being studied.

Impact of Aromatic Substitution Patterns on Molecular Function

The 3,4-dimethyl substitution pattern in the parent compound provides a specific steric and electronic profile. Moving these methyl groups to other positions, such as 2,4- or 2,5-dimethyl, would alter the steric hindrance around the bond connecting the phenyl ring and the butanal chain, potentially affecting the molecule's conformational flexibility.

Furthermore, replacing the methyl groups with other substituents would have a more dramatic impact. For example, replacing the methyl groups with halogens like chlorine or fluorine would introduce electron-withdrawing effects and increase the molecule's lipophilicity. Conversely, introducing hydrophilic groups like hydroxyl or amino groups would increase water solubility and the potential for hydrogen bonding interactions.

The table below summarizes the potential impact of different aromatic substitution patterns on the molecular properties of 4-phenylbutanal analogues.

Substitution PatternKey FeaturePotential Impact on Molecular Function
3,4-Dimethyl Electron-donating, specific steric bulk Baseline for comparison
2,4-DimethylIncreased steric hindrance near the aliphatic chainMay alter binding conformations
4-tert-ButylIncreased lipophilicity and steric bulkMay enhance membrane permeability
4-TrifluoromethylStrong electron-withdrawing effectMay alter metabolic stability and electronic interactions
3,4-DichloroElectron-withdrawing, increased lipophilicityMay lead to different binding modes and metabolic pathways

This table is based on established principles of medicinal chemistry and the known effects of various substituents.

Relationship between Aliphatic Chain Modifications and Compound Behavior

Modifications to the four-carbon aliphatic chain of this compound can significantly influence the compound's behavior by altering its length, flexibility, and the presence of other functional groups. These changes can affect the molecule's physical properties, such as boiling point and solubility, as well as its biological activity.

Shortening or lengthening the aliphatic chain would create a homologous series of compounds. For instance, 3-(3,4-Dimethylphenyl)propanal would be more rigid and potentially more water-soluble, while 5-(3,4-Dimethylphenyl)pentanal would have greater flexibility and lipophilicity. These changes in chain length can be critical for optimizing the spacing between the aromatic ring and the aldehyde group to fit into a specific binding pocket of a biological target.

Introducing other functional groups onto the aliphatic chain can impart new chemical properties. For example, the introduction of a double bond to create an unsaturated aldehyde could increase its reactivity and alter its geometry. Adding a hydroxyl group would introduce hydrogen bonding capabilities and change its solubility profile.

The following table outlines the expected changes in compound behavior resulting from modifications to the aliphatic chain.

Aliphatic Chain ModificationExpected Change in Compound Behavior
Shortening the chain (e.g., propanal)Increased rigidity, potentially higher water solubility
Lengthening the chain (e.g., pentanal)Increased flexibility and lipophilicity
Introduction of a double bondIncreased reactivity, altered geometry
Addition of a hydroxyl groupIncreased polarity, hydrogen bonding capability
Branching of the chain (e.g., methyl group)Increased steric bulk, potential for chirality

This table provides a general overview of the expected effects of aliphatic chain modifications based on fundamental principles of organic chemistry.

Advanced Characterization and Analytical Methodologies in Research on 4 3,4 Dimethylphenyl Butanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-(3,4-Dimethylphenyl)butanal. It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons, multi-dimensional NMR experiments are crucial for assembling the complete molecular structure. nih.gov For this compound, a combination of 2D NMR techniques would be employed to establish connectivity. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. It would be used to trace the connectivity of the protons within the butyl chain, from the aldehyde proton to the methylene (B1212753) group adjacent to the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon atom in the molecule by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is critical for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the benzylic protons on C1' of the butyl chain to the carbons of the dimethylphenyl ring, confirming the attachment point of the side chain. hyphadiscovery.com It would also connect the aldehyde proton to the carbonyl carbon.

The following table presents hypothetical NMR data for this compound, illustrating the expected chemical shifts and correlations that would be used for its structural elucidation.

Atom Number¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1 (CHO)9.77t1.8202.5C2
2 (CH₂)2.45dt7.4, 1.845.3C1, C3, C4
3 (CH₂)1.95p7.526.1C2, C4, C1'
4 (CH₂)2.65t7.634.8C2, C3, C1', C2', C6'
1' (C)---138.2-
2' (CH)6.95d7.6130.5C4, C3', C4', C6'
3' (C)---136.7-
4' (C)---134.5-
5' (CH)6.92d7.6127.3C1', C3', C4'
6' (CH)7.01s-133.1C1', C2', C4'
3'-CH₃2.23s-19.8C2', C3', C4'
4'-CH₃2.22s-19.4C3', C4', C5'

Note: Data is hypothetical and for illustrative purposes.

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes. copernicus.org For this compound, the butyl side chain is flexible due to rotation around the C-C single bonds.

By conducting NMR experiments at various temperatures, researchers can study the rotational dynamics of this chain. researchgate.net At room temperature, rotation is typically fast, resulting in time-averaged signals. However, as the temperature is lowered, the rotation slows down. If the energy barrier to rotation is high enough, distinct signals for different conformers (rotational isomers or rotamers) may be observed. The temperature at which these separate signals merge into a single broad peak is known as the coalescence temperature (Tc), which can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net

Bond Under StudyCoalescence Temp. (Tc) (K)Rate Constant (k) at Tc (s⁻¹)Rotational Energy Barrier (ΔG‡) (kJ/mol)
C3-C418015036.5
C2-C317518535.2

Note: Data is hypothetical and for illustrative purposes. Actual barriers for acyclic alkanes are typically lower and may not be observable by DNMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. vanderbilt.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound (molecular formula C₁₂H₁₆O), the expected molecular weight is approximately 176.26 g/mol .

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which can then break apart into smaller, characteristic fragment ions. whitman.edu The fragmentation pattern of an aldehyde is often predictable. miamioh.edu Key fragmentation pathways for this compound would include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl radical (M-29).

β-cleavage: Cleavage of the bond between the second and third carbons from the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, leading to the elimination of a neutral alkene and the formation of a radical cation.

Benzylic Cleavage: Cleavage of the bond between C3 and C4 of the butyl chain is highly favorable as it produces a stable, resonance-stabilized dimethylbenzyl or tropylium-type cation. This is often the most prominent fragmentation pathway for such structures.

m/z ValueProposed Fragment IonFragmentation Pathway
176[C₁₂H₁₆O]⁺˙Molecular Ion (M⁺˙)
119[C₉H₁₁]⁺Benzylic cleavage (loss of C₃H₅O)
91[C₇H₇]⁺Further fragmentation, tropylium (B1234903) ion
44[C₂H₄O]⁺˙McLafferty Rearrangement
29[CHO]⁺α-cleavage (loss of C₁₁H₁₅)

Note: Data is hypothetical and based on common fragmentation principles.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental composition, as each element has a unique exact mass. nih.gov HRMS can distinguish this compound from other compounds that have the same nominal (integer) mass but a different elemental formula.

ParameterValue
Molecular FormulaC₁₂H₁₆O
Nominal Mass176
Monoisotopic Mass (Calculated)176.120115
Measured Mass (Hypothetical)176.1205
Mass Difference (ppm)2.2

Note: A mass difference of less than 5 ppm is typically considered confirmation of the assigned elemental formula.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to generate a secondary mass spectrum. nih.gov This is particularly useful for analyzing complex mixtures, such as reaction products or biological samples, without extensive prior purification.

In a research setting, if a synthesis reaction is expected to yield this compound, MS/MS can be used to confirm its presence. The first mass spectrometer would be set to select the molecular ion (m/z 176). These selected ions are then fragmented, and the resulting fragments are analyzed by a second mass spectrometer. The appearance of expected fragments, such as the m/z 119 ion from benzylic cleavage, provides a highly specific confirmation of the compound's identity even in the presence of other components. nih.gov

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. nih.govnih.gov In research involving this compound, various chromatographic methods are essential for monitoring reactions, purifying the product, and assessing its final purity. journalagent.com

Thin-Layer Chromatography (TLC): A simple, rapid method used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product. bnmv.ac.in

Column Chromatography: A preparative technique used to purify the synthesized this compound from unreacted starting materials, byproducts, and catalysts. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent (mobile phase) is passed through to elute the components at different rates, allowing for their separation and collection.

Gas Chromatography (GC): An analytical technique ideal for volatile compounds like this compound. A small amount of the sample is vaporized and passed through a long column. The time it takes for the compound to travel through the column (retention time) is characteristic of the molecule. GC, often coupled with a mass spectrometer (GC-MS), is used to determine the purity of the final product and identify any volatile impurities.

High-Performance Liquid Chromatography (HPLC): A highly sensitive analytical technique used for both separation and purity assessment. The sample is dissolved in a liquid mobile phase and pumped at high pressure through a column containing a solid stationary phase. HPLC is particularly useful for non-volatile or thermally sensitive derivatives and can provide highly accurate quantitative data on the purity of a sample.

TechniqueStationary PhaseTypical Mobile PhasePrimary Application
TLCSilica GelHexane/Ethyl Acetate mixtureReaction monitoring
Column ChromatographySilica GelHexane/Ethyl Acetate gradientProduct purification
GCPhenyl Methyl SiloxaneHelium (carrier gas)Purity assessment, impurity identification
HPLC (Normal Phase)SilicaHexane/IsopropanolPurity assessment for derivatives

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of aldehydes, including this compound. Due to the lack of a strong chromophore in many simple aldehydes, direct detection by UV-Vis spectroscopy can be insensitive. To overcome this, a pre-column derivatization step is commonly employed.

A widely used method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for highly sensitive detection at wavelengths around 360 nm.

The analysis is typically performed using a reversed-phase HPLC system. A C18 column is frequently the stationary phase of choice, providing excellent separation for moderately polar derivatives like the DNPH adduct of this compound. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, run in either an isocratic or gradient mode to achieve optimal separation from other components in the sample matrix. Method validation according to ICH guidelines is essential to ensure linearity, accuracy, precision, and sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) being critical parameters.

ParameterTypical ConditionPurpose
Stationary Phase (Column)Reversed-Phase C18 (e.g., 4.6 mm I.D. x 150 mm, 5 µm)Separation based on hydrophobicity.
Mobile PhaseAcetonitrile / Water mixture (e.g., 60:40 v/v)Elution of the analyte from the column.
Flow Rate1.0 mL/minControls retention time and separation efficiency.
DetectionDiode Array Detector (DAD) or UV-Vis Detector at ~360 nmQuantification of the DNPH derivative.
Derivatization Agent2,4-Dinitrophenylhydrazine (DNPH)Enhances UV absorbance for sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds like this compound. It is particularly effective for monitoring the progress of synthesis reactions, identifying byproducts, and profiling volatile components in complex mixtures. The technique combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. A common column choice for this type of analyte is one with a nonpolar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. Separation occurs based on the compound's boiling point and its interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and fragment ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns would include a prominent peak from benzylic cleavage and potentially a McLafferty rearrangement characteristic of aldehydes and ketones.

Parameter / Expected FragmentDescriptionExpected m/z Value
GC ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm)N/A
Carrier GasHelium at a constant flow rateN/A
Ionization ModeElectron Ionization (EI) at 70 eVN/A
Molecular Ion (M⁺)[C₁₂H₁₆O]⁺176
Benzylic CleavageLoss of •CH₂CH₂CHO (propyl aldehyde radical)119
McLafferty RearrangementRearrangement involving the carbonyl group and a γ-hydrogen120

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) provide rapid and non-destructive analysis, offering valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, typically appearing between 1720-1740 cm⁻¹. Also characteristic of the aldehyde are two C-H stretching bands of the aldehyde proton (CHO) near 2820 cm⁻¹ and 2720 cm⁻¹. Other significant absorptions include C-H stretches from the methyl and methylene groups of the alkyl chain and the aromatic ring, as well as C=C stretching vibrations from the dimethylphenyl ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde (C=O)Stretch1740 - 1720Strong
Aldehyde (C-H)Stretch2880 - 2820 and 2780 - 2720Medium, two peaks
Aromatic (C-H)Stretch3100 - 3000Medium to Weak
Alkyl (C-H)Stretch2975 - 2845Strong
Aromatic (C=C)Stretch1600 - 1450Medium to Weak, multiple bands

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorptions arising from its aromatic ring and carbonyl group. The substituted benzene (B151609) ring gives rise to intense π → π* transitions, typically observed at shorter wavelengths. The carbonyl group of the aldehyde exhibits a weak n → π* transition at a longer wavelength, which is often a broad absorption band. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent used for the analysis.

Electronic TransitionChromophoreExpected λmax Range (nm)Relative Intensity
π → π3,4-Dimethylphenyl Ring~200-220 and ~260-280Strong
n → πCarbonyl Group (C=O)~280-300Weak

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique requires a single, well-ordered crystal of the compound. While this compound itself may be a liquid or oil at room temperature, X-ray crystallography is exceptionally valuable for the structural determination of its solid derivatives.

When this compound is used in a synthesis to create a new, more complex molecule that is crystalline, this technique provides unambiguous proof of its structure, including relative and absolute stereochemistry. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of electron density maps, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This level of detail is critical in fields like medicinal chemistry and materials science, where the specific spatial orientation of molecular fragments dictates biological activity or material properties.

Computational Chemistry and Theoretical Studies on 4 3,4 Dimethylphenyl Butanal Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These properties govern its stability, reactivity, and interactions with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orgnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. rsc.org Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For 4-(3,4-dimethylphenyl)butanal, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO is anticipated to be centered on the electrophilic carbonyl group of the butanal chain. This distribution indicates that the molecule can act as a nucleophile via its aromatic ring and as an electrophile at the carbonyl carbon.

Table 1: Representative FMO Properties for Aromatic Aldehydes Note: The following data are illustrative values typical for aromatic aldehydes and are intended to represent the expected properties of this compound based on calculations of analogous structures.

ParameterEnergy (eV)Description
EHOMO -6.2 to -5.7Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. A higher value indicates stronger nucleophilicity.
ELUMO -1.9 to -1.2Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. A lower value indicates stronger electrophilicity.
ΔE (HOMO-LUMO Gap) 4.0 to 4.5Energy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netyoutube.com The map is colored according to the electrostatic potential on the molecule's surface: red indicates regions of most negative potential (high electron density), which are favorable for electrophilic attack, while blue signifies areas of most positive potential (electron-poor), which are susceptible to nucleophilic attack. youtube.comdoi.org Green and yellow represent regions of intermediate potential. researchgate.net

For this compound, the MEP map would clearly show the electronegative oxygen atom of the carbonyl group as a region of deep red, highlighting its role as a primary site for interaction with electrophiles or as a hydrogen bond acceptor. The aldehydic hydrogen and the carbonyl carbon would be in a bluish, electron-deficient region, marking the carbonyl carbon as the principal electrophilic center for nucleophilic addition reactions. The aromatic ring, with its π-electron system, would show a generally negative potential (yellow to orange), though less intense than the carbonyl oxygen.

Table 2: Predicted MEP Surface Values for this compound Note: These values are representative and serve to illustrate the expected charge distribution on the molecular surface.

Molecular RegionPredicted Potential Range (a.u.)Implied Reactivity
Carbonyl Oxygen -0.015 to -0.025Strongly nucleophilic site; favorable for electrophilic attack and H-bonding.
Carbonyl Carbon +0.020 to +0.030Strongly electrophilic site; favorable for nucleophilic attack.
Aromatic Ring Face -0.010 to -0.005Nucleophilic character; can participate in π-stacking and interact with electrophiles.
Alkyl Chain Hydrogens +0.005 to +0.010Weakly electrophilic.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for SAR contexts)

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand (like this compound) might bind to a biological target, such as a protein or enzyme. ajums.ac.irnih.gov These methods are crucial in drug discovery and for understanding structure-activity relationships (SAR).

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction through a scoring function, often expressed as binding energy (in kcal/mol). openmedicinalchemistryjournal.com A more negative binding energy suggests a more stable ligand-receptor complex and higher binding affinity. openmedicinalchemistryjournal.com The calculation considers various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. While no specific docking studies for this compound are published, one could hypothetically dock it into the active site of an enzyme like aldose reductase, which acts on aldehydes, to predict its potential as an inhibitor.

Table 3: Hypothetical Docking Results for this compound with a Target Protein Note: This table is an illustrative example of a molecular docking analysis. The target and results are hypothetical.

ParameterValue/ResiduesSignificance
Target Protein Aldose ReductaseAn enzyme implicated in diabetic complications that reduces aldehydes.
Binding Energy -7.5 kcal/molA strong negative value suggests potentially stable binding and inhibitory activity.
Hydrogen Bonds Tyr48, His110The carbonyl oxygen of the butanal could form H-bonds with key active site residues, anchoring the ligand.
Hydrophobic Interactions Trp20, Phe122, Trp219The dimethylphenyl ring and alkyl chain can engage in hydrophobic interactions, contributing to binding affinity.

Conformational analysis explores the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. The stability of these conformers is critical as the molecule's three-dimensional shape dictates its ability to fit into a receptor's active site. The butanal side chain of this compound possesses several rotatable bonds, giving it significant conformational flexibility.

Molecular dynamics (MD) simulations can be used to sample these conformations over time, providing a picture of the molecule's dynamic behavior and stability in different environments (e.g., in water). The analysis would likely reveal a set of low-energy, stable conformers, with the extended alkyl chain being one probable arrangement to minimize steric hindrance.

Table 4: Key Rotatable Bonds and Potential Stable Conformations Note: This table describes the principal degrees of rotational freedom in the molecule.

BondDescriptionExpected Dihedral Angles
Aryl-C1 Rotation of the entire butyl group relative to the phenyl ring.Energy barriers may exist due to interaction with methyl groups.
C1-C2 Rotation around the first C-C bond of the butyl chain.Typically staggered conformations (~60°, 180°, -60°).
C2-C3 Rotation around the second C-C bond of the butyl chain.Typically staggered conformations (~60°, 180°, -60°).
C3-C4 (Carbonyl) Rotation leading to the aldehyde group.Conformations that minimize steric clash with the rest of the chain are preferred.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. nih.govsketchy.com By modeling the reaction pathway, researchers can map the energy changes as reactants are converted into products. A key point on this pathway is the transition state (TS), which is the highest energy structure along the reaction coordinate. acs.orgmit.edu The energy of the transition state determines the activation energy (barrier) of the reaction, which in turn governs the reaction rate. rsc.org

For this compound, a common reaction is the nucleophilic addition to the carbonyl group. masterorganicchemistry.com Modeling this process would involve identifying the structure of the transition state as the nucleophile approaches the carbonyl carbon. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Such studies can compare different reaction pathways, for example, to determine whether a reaction is likely to proceed under acidic or basic conditions.

Table 5: Illustrative Reaction Pathway Data for Nucleophilic Addition to this compound Note: The following data are for a hypothetical reaction (e.g., hydride addition) and are representative of a typical computational analysis.

SpeciesRelative Energy (kcal/mol)Description
Reactants 0.0The starting materials, this compound and a nucleophile (e.g., H⁻), at their ground state energy.
Transition State (TS) +10.5The highest energy point on the reaction path, representing the activation barrier (ΔG‡).
Products -25.0The final, more stable alcohol product after addition and protonation.

Emerging Research Directions and Future Perspectives in 4 3,4 Dimethylphenyl Butanal Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient and selective synthesis of aldehydes is a cornerstone of modern organic chemistry. For a molecule like 4-(3,4-Dimethylphenyl)butanal, the development of advanced catalytic systems is paramount to enabling its broader application. Current research trends focus on moving beyond classical multi-step procedures towards more direct, atom-economical, and environmentally benign methods.

Future synthetic strategies for this compound are likely to leverage cutting-edge catalysis. One of the most direct potential routes is the hydroformylation of 3,4-dimethyl-1-vinylbenzene. This reaction, which involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond, could theoretically produce the target aldehyde in a single step. Research into highly efficient catalytic systems, such as those based on ruthenium, is paving the way for direct butanol synthesis from propylene (B89431) and CO2, which includes hydroformylation and hydrogenation steps that could be adapted. rsc.org The key to success would be developing a catalyst that favors the formation of the linear butanal product over its branched isomer and minimizes side reactions.

Furthermore, the principles of green chemistry are driving the development of new catalytic paradigms. This includes the use of organocatalysts, which are small, metal-free organic molecules. For instance, catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are used in selective oxidation reactions, such as converting alcohols to aldehydes. google.com A potential pathway could involve the oxidation of the corresponding alcohol, 4-(3,4-dimethylphenyl)butan-1-ol, using a TEMPO-based system under mild conditions. Additionally, methods that utilize water as a solvent and avoid catalysts altogether represent a significant advancement in eco-friendly synthesis. tsijournals.com While developed for other compound classes, these principles could inspire new, greener pathways to this compound.

Palladium-catalyzed reactions, which are workhorses in modern synthesis, also offer significant potential. nih.gov While often used for creating carbon-carbon bonds, specific palladium systems could be designed for the controlled carbonylation or functionalization of precursors to yield the target aldehyde.

Exploration of Unconventional Reaction Pathways and Methodologies

Beyond optimizing existing catalytic methods, a significant frontier in chemical synthesis is the exploration of entirely new or unconventional reaction pathways. These methodologies often involve novel starting materials or the activation of otherwise inert chemical bonds, providing shortcuts to complex molecules.

One of the most promising areas is C-H (carbon-hydrogen) bond activation. This strategy aims to directly convert a C-H bond on the aromatic ring or the alkyl side chain of a simple precursor into a new functional group. For this compound, one could envision a pathway starting from 1,2-dimethylbenzene. A regioselective C-H functionalization reaction could be developed to attach the four-carbon aldehyde chain directly to the aromatic ring, bypassing the need for pre-functionalized starting materials like aryl halides. This approach, while challenging in terms of controlling selectivity, represents a major goal in synthetic chemistry for its efficiency and elegance.

Another area of exploration involves the use of unconventional starting materials. For example, research has shown synthetic routes that begin with highly strained molecules like formyl cyclopropane, which can be opened under catalytic conditions to generate linear alkyl chains. google.com A similar strategy could be conceptualized for this compound, potentially involving the reaction of a dimethylphenyl-substituted organometallic reagent with a cyclopropane-based electrophile.

The study of reaction pathways under unique conditions, such as in sealed vessel reactors or under high pressure, can also reveal novel transformations. researchgate.net By pushing the boundaries of temperature and pressure, chemists can access different transition states and intermediates, potentially leading to unexpected and useful products or more efficient pathways to known targets. researchgate.net These studies help in understanding the fundamental reaction mechanisms, which is crucial for developing new synthetic methods. researchgate.netresearchgate.net

Integration into Advanced Materials Science (e.g., chiral materials, polymers, fragrances)

The functional properties of this compound make it an intriguing building block for various advanced materials. Its aromatic ring can impart rigidity and thermal stability, while the aldehyde group provides a reactive handle for polymerization or further chemical modification.

Fragrances: Aromatic aldehydes are a well-established class of fragrance ingredients. The structural relative, 2-(3,4-dimethylphenyl)acetaldehyde, is already in use in the fragrance industry. scjohnson.com Furthermore, compounds like 3-(4-tert-Butylphenyl)butanal are known for their powerful green, floral, and muguet (lily-of-the-valley) scent profiles. scent.vn This suggests that this compound could possess desirable olfactory properties, potentially contributing fresh, floral, or aldehydic notes to perfumes and consumer products. The International Fragrance Association (IFRA) maintains standards for such materials, and future research would involve sensory evaluation and safety assessment to establish its place in the perfumer's palette. researchgate.neteuropa.eu

Polymers: Chemical suppliers list this compound as a potential "Polymer Science Material Building Block," indicating recognized potential in this area. bldpharm.com The aldehyde functionality can participate in condensation reactions, for example, with phenols to create resins similar to Bakelite, where the dimethylphenyl group would modify the polymer's properties, likely increasing its hydrophobicity and solubility in organic media. More advanced applications could see the butanal converted into other functional groups. For instance, reduction to the corresponding diol or oxidation to a dicarboxylic acid would create a monomer suitable for producing polyesters or polyamides. These polymers could have unique thermal or mechanical properties conferred by the bulky, rigid dimethylphenyl unit embedded in the polymer backbone. This follows the principle of using specialized monomers to create high-performance plastics, such as polyethylene (B3416737) furanoate (PEF), which is derived from furan-based monomers. mdpi.com

Chiral Materials: The butanal chain of the molecule contains a stereocenter at the C3 position if a substituent were present, or it can be made chiral through asymmetric synthesis. The synthesis of enantiomerically pure derivatives of this compound could open doors to its use in chiral materials. These chiral molecules could serve as building blocks for chiral polymers, which have applications in separation science (chiral chromatography) and as specialized optical materials. They could also be used as ligands in asymmetric catalysis, where the chiral structure helps to control the stereochemical outcome of a chemical reaction.

Role in Chemical Biology Tool Development (as probes or scaffolds for molecular studies)

In the intersecting fields of chemistry and biology, small molecules are essential tools for probing biological systems and serving as starting points for drug discovery. The concept of a "molecular scaffold" is central to this endeavor. A scaffold is defined as the core structure of a molecule that serves as a template onto which various functional groups can be attached to create a library of related compounds, or derivatives. nih.govnih.gov

This compound is an excellent candidate to serve as a molecular scaffold. It possesses key features that make it suitable for this role:

A Defined Core: The 3,4-dimethylphenyl group provides a structurally simple, rigid, and lipophilic core that can be used to anchor the molecule within the binding pocket of a biological target, such as an enzyme or receptor.

A Reactive Handle: The aldehyde group is a versatile functional group that can be easily converted into a wide array of other functionalities. It can undergo reductive amination to form amines, oxidation to form carboxylic acids, Wittig reactions to form alkenes, and condensation reactions to form heterocycles. This allows for the systematic synthesis of a large and diverse library of derivatives.

Tunable Properties: The simplicity of the scaffold allows for straightforward modifications to tune its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological activity and drug-likeness.

The process of using such a scaffold in drug discovery is well-established. Researchers can design and synthesize a library of derivatives based on the this compound core and then screen this library against biological targets of interest. For example, a recent study detailed the synthesis of 94 derivatives based on a phthalazinone scaffold to develop potent inhibitors of the BRD4 protein for breast cancer therapy. frontiersin.org This highlights the power of the scaffold-based approach. The 4-(3,4-dimethylphenyl)butyl framework could be explored for its potential to interact with a variety of protein targets, making it a valuable starting point for medicinal chemistry campaigns. semanticscholar.orgresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Dimethylphenyl)butanal in laboratory settings?

  • Methodological Answer : A multi-step synthesis approach is commonly employed. For example:

Friedel-Crafts alkylation : React 3,4-dimethylbenzene derivatives with butanal precursors under acidic catalysis to introduce the aliphatic chain.

Suzuki-Miyaura coupling : Use palladium-catalyzed cross-coupling to attach aromatic moieties to the aldehyde group (e.g., as demonstrated in dinaphtho-dioxaphosphepin synthesis ).

Oxidation/Reduction : Control the oxidation state of intermediates using agents like PCC (for selective aldehyde formation) or NaBH₄ (for stabilization of intermediates).
Note: Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like quinone derivatives (observed in analogous oxidation reactions ).

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm). Compare with analogs like 3,4-dimethylacetophenone .
  • IR Spectroscopy : Confirm the aldehyde C=O stretch (~1720 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).
  • Chromatography : Use HPLC or GC-MS to assess purity, referencing retention times against known standards (e.g., 2,4-dimethylacetophenone ).
  • Physical Properties : Measure boiling point (expected ~300–340°C based on structurally similar compounds ) and density (~0.95 g/cm³ ).

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :
  • Light Sensitivity : Store in amber glass vials to prevent photodegradation (as recommended for phenolic derivatives ).
  • Temperature : Keep at –20°C under inert gas (e.g., argon) to avoid aldehyde oxidation.
  • Moisture Control : Use desiccants or vacuum-sealed containers to prevent hydrolysis.
  • Safety Protocols : Follow guidelines for hazardous aldehydes, including fume hood use and PPE (gloves, lab coats) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Model electrophilic aromatic substitution (EAS) at the 3,4-dimethylphenyl ring to predict regioselectivity (e.g., meta vs. para substitution ).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhancing Friedel-Crafts alkylation rates).
  • Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) for bioactivity predictions .

Q. What strategies resolve contradictory data on the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Dose-Response Analysis : Replicate studies across multiple cell lines (e.g., ATL cells ) to validate cytotoxicity thresholds.
  • Structural Analog Comparison : Compare results with derivatives like 2-(3,4-dimethylphenyl)-4-oxadiazole compounds to isolate functional group contributions .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation) to identify assay-specific artifacts.

Q. What experimental approaches investigate electrophilic substitution patterns in this compound?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated reagents to track hydrogen migration during EAS (e.g., D₂SO₄ in nitration studies).
  • Competitive Reactions : Compare reaction rates with monosubstituted analogs (e.g., 3-methyl vs. 4-methyl derivatives) to determine steric/electronic effects .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., brominated derivatives) to confirm substitution sites .

Safety and Compliance

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods for all procedures to minimize inhalation risks (aligned with IFRA standards for volatile aldehydes ).
  • Spill Management : Neutralize spills with sodium bisulfite to reduce aldehyde reactivity.
  • Waste Disposal : Segregate waste as hazardous organic material, following institutional guidelines (e.g., Cayman Chemical’s protocols ).

Notes

  • Avoid referencing commercial platforms (e.g., BenchChem , 实验谷 ).
  • Safety data from structurally related compounds (e.g., 4’-methylfentanyl ) should be applied cautiously.
  • Computational models require validation with experimental data to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.